molecular formula C7H3BrCl2O B2790556 4-Bromo-2,3-dichlorobenzaldehyde CAS No. 1349715-65-6

4-Bromo-2,3-dichlorobenzaldehyde

Cat. No.: B2790556
CAS No.: 1349715-65-6
M. Wt: 253.9
InChI Key: QOVRQVCGWNBNRY-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, featuring bromine and chlorine atoms on the benzene ring. This compound is known for its reactivity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dichlorobenzaldehyde can be synthesized through several methods, including the bromination and chlorination of benzaldehyde derivatives. One common method involves the selective halogenation of 2,3-dichlorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of halogenating agents and catalysts to achieve the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dichlorobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound to produce carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound to form alcohols or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines or alkoxides, to form substituted derivatives.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, other reduced derivatives

  • Substitution Products: Amines, alkoxides

Scientific Research Applications

4-Bromo-2,3-dichlorobenzaldehyde is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and other biological targets.

  • Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-2,3-dichlorobenzaldehyde is similar to other halogenated benzaldehydes, such as 4-bromobenzaldehyde and 2,3-dichlorobenzaldehyde. its unique combination of bromine and chlorine atoms on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 4-Bromobenzaldehyde

  • 2,3-Dichlorobenzaldehyde

  • 4-Bromo-2,3-difluorobenzaldehyde

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Properties

IUPAC Name

4-bromo-2,3-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVRQVCGWNBNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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